molecular formula C15H10Cl2F3NO B4400896 N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide

N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B4400896
M. Wt: 348.1 g/mol
InChI Key: SPMUIJJXDXKMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide, commonly known as DCF, is a chemical compound that has been extensively studied for its potential use in scientific research. DCF is a selective inhibitor of the proteasome, a large protein complex responsible for degrading proteins in cells. Inhibition of the proteasome by DCF has been shown to have a variety of effects on cellular processes, making it a valuable tool for studying the role of the proteasome in various biological systems.

Mechanism of Action

DCF acts by binding to the active site of the proteasome, inhibiting its function. This leads to the accumulation of proteins in cells, which can have a variety of effects depending on the specific proteins involved. DCF has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a valuable tool for studying the role of this activity in various biological systems.
Biochemical and Physiological Effects:
DCF has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis in tumor models. DCF has also been shown to have neuroprotective effects in models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

DCF has several advantages as a tool for studying the proteasome in biological systems. It is a highly selective inhibitor of the proteasome, making it a valuable tool for studying the role of specific proteasome activities in cells. DCF is also relatively easy to synthesize and has good stability in solution. However, DCF has some limitations as well. It can be toxic to cells at high concentrations, and its effects on cellular processes can be complex and difficult to interpret.

Future Directions

There are several future directions for research on DCF and its use as a tool for studying the proteasome in biological systems. One area of interest is the development of more selective proteasome inhibitors that target specific proteasome activities. Another area of interest is the use of DCF and other proteasome inhibitors as potential therapies for cancer and neurodegenerative diseases. Finally, there is interest in developing new methods for studying the proteasome and its role in cellular processes, including the use of advanced imaging techniques and proteomics approaches.

Scientific Research Applications

DCF has been widely used in scientific research as a tool to study the role of the proteasome in various biological systems. It has been shown to have a variety of effects on cellular processes, including cell cycle arrest, apoptosis, and inhibition of angiogenesis. DCF has also been used to study the role of the proteasome in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2,4-dichloro-3-methylphenyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c1-8-11(16)6-7-12(13(8)17)21-14(22)9-4-2-3-5-10(9)15(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMUIJJXDXKMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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